An In-depth Technical Guide to Sulfo-Cy5-Mal
An In-depth Technical Guide to Sulfo-Cy5-Mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 Maleimide (Sulfo-Cy5-Mal), a thiol-reactive fluorescent dye widely utilized in biological and biomedical research. We will delve into its core properties, mechanism of action, and detailed protocols for its application in labeling biomolecules.
Core Concepts: Structure and Functionality
Sulfo-Cy5-Mal is a bi-functional molecule comprising two key components: a Sulfo-Cyanine5 (Sulfo-Cy5) fluorophore and a maleimide reactive group. This design allows for the covalent attachment of a bright, far-red fluorescent tag to biomolecules containing free thiol groups.
The Fluorophore: Sulfo-Cyanine5 Sulfo-Cy5 is a member of the cyanine dye family, known for its high photostability and strong fluorescence in the far-red region of the spectrum.[1] A significant advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this spectral range, leading to a higher signal-to-noise ratio.[2][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye.[1][][5] This hydrophilicity makes it ideal for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][][5][6]
The Reactive Group: Maleimide The maleimide group is a sulfhydryl-reactive chemical moiety that specifically and efficiently conjugates with free thiol groups (also known as sulfhydryl groups, –SH).[2][7] This reaction typically targets the side chains of cysteine residues within proteins and peptides. The conjugation occurs under mild conditions, optimally at a pH range of 6.5 to 7.5, forming a stable thioether bond.[7] This high specificity makes maleimide a popular choice for site-specific labeling of biomolecules.[2]
Mechanism of Action: Thiol-Reactive Conjugation
The core function of Sulfo-Cy5-Mal is to form a stable covalent bond with a target molecule. The maleimide group reacts with a sulfhydryl group via a Michael addition reaction. This process is highly selective for thiols at a neutral pH, minimizing non-specific reactions with other amino acid residues, such as the amine groups in lysine.
Figure 1. Mechanism of Sulfo-Cy5-Mal conjugation to a protein's cysteine residue.
Quantitative Spectroscopic Data
Sulfo-Cy5 is characterized by its absorption and emission in the far-red spectrum. These properties make it compatible with common laser lines (e.g., 633 nm or 647 nm) and detection systems.[2][3]
| Property | Value | Reference(s) |
| Excitation Maximum (λmax) | ~646 - 648 nm | [1][3][8] |
| Emission Maximum (λem) | ~662 - 671 nm | [1][3][8][9] |
| Molar Extinction Coeff. (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹ | [3][8][9] |
| Fluorescence Quantum Yield | ~0.2 - 0.28 | [8][9][10] |
| Stokes Shift | ~16 nm | [1] |
| Recommended Laser Lines | 633 nm, 647 nm, 650 nm | [2][3][8] |
| Solubility | Water, DMSO, DMF | [3][7][8] |
Experimental Protocols
The following sections provide detailed methodologies for protein labeling and purification.
Protein Thiol Labeling Protocol
This protocol outlines the steps for conjugating Sulfo-Cy5-Mal to a protein containing accessible cysteine residues.
A. Reagent Preparation
-
Maleimide Dye Stock Solution: Allow the vial of Sulfo-Cy5-Mal to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh for each labeling experiment.[11]
-
Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or Tris, provided they do not contain thiol reagents. If the protein solution contains interfering substances like Tris or glycine, it must be dialyzed against PBS.[12]
-
(Optional) Reduction of Disulfide Bonds: Many cysteine residues in proteins exist as oxidized disulfide bridges, which do not react with maleimides. To make these sites available for labeling, the disulfide bonds must be reduced.
-
Add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
If using DTT (dithiothreitol), the excess DTT must be removed via dialysis or a desalting column before adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed.
-
B. Conjugation Reaction
-
Molar Ratio: A typical starting molar ratio for labeling is 10:1 to 20:1 (dye:protein). This ratio should be optimized for each specific protein to achieve the desired degree of labeling (DOL).
-
Reaction: Add the calculated volume of the Sulfo-Cy5-Mal stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C, protected from light.[13]
Purification of the Labeled Conjugate
After the incubation period, it is crucial to remove any unreacted, free dye from the labeled protein conjugate.
-
Method Selection: The most common method for purification is size-exclusion chromatography.[6] This can be performed using a pre-packed gravity column (e.g., Sephadex G-25) or a spin column.[6][12][14] Dialysis is also an effective method.[6]
-
Column Preparation: Equilibrate the desalting or spin column with the desired storage buffer (e.g., PBS).
-
Purification:
-
Load the reaction mixture onto the top of the column.[12][14]
-
Elute the protein conjugate according to the manufacturer's instructions. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules are retained in the column matrix and elute later.
-
Collect the colored fractions that contain the desired dye-protein conjugate.[12][14]
-
Characterization of the Conjugate (Optional)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the dye's absorption maximum (~648 nm, A₆₄₈).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein. The optimal DOL for most antibodies is typically between 2 and 10.[12]
Experimental and Purification Workflow
The entire process, from initial reagents to the final purified product, can be visualized as a multi-step workflow.
Figure 2. General workflow for labeling and purifying a protein with Sulfo-Cy5-Mal.
Applications
The high water solubility, bright far-red fluorescence, and specific reactivity of Sulfo-Cy5-Mal make it a versatile tool for numerous applications, including:
-
Fluorescence Microscopy: High-contrast imaging of cellular structures.[1]
-
Flow Cytometry: Providing distinct signals for precise cell sorting and analysis.[1]
-
Bioconjugation: Efficiently labeling proteins, antibodies, and nucleic acids for various assays.[1]
-
Western Blotting and ELISA: As a reporter molecule for sensitive detection.
-
In Vivo Imaging: Ideal for deep tissue imaging due to low background interference in the near-infrared spectrum.[1]
References
- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sulfo-Cy5 maleimide, 2242791-82-6 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo Cy5 Maleimide | 2242791-82-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
